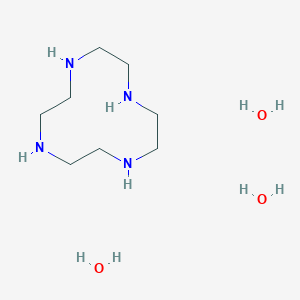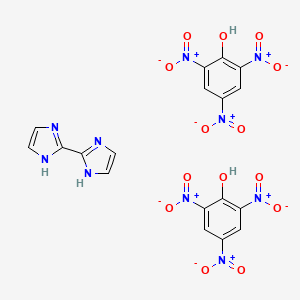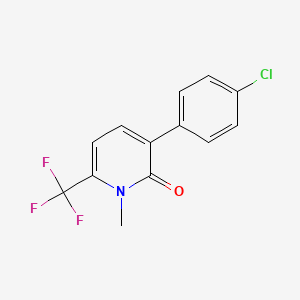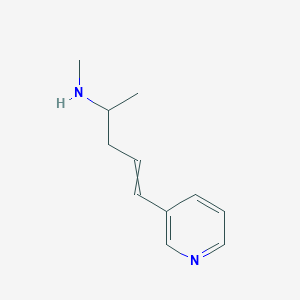
Lithium, (cyclopropylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, (cyclopropylethynyl)- is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a lithium atom bonded to a cyclopropylethynyl group, which imparts distinct reactivity and stability characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (cyclopropylethynyl)- typically involves the reaction of cyclopropylethynyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Lithium, (cyclopropylethynyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Lithium, (cyclopropylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lithium hydride derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing the lithium atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
科学研究应用
Lithium, (cyclopropylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropylethynyl groups into target molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Lithium, (cyclopropylethynyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Similar compounds to Lithium, (cyclopropylethynyl)- include other lithium-organic derivatives such as lithium phenylacetylide and lithium cyclopropylacetylide. These compounds share some reactivity characteristics but differ in their specific chemical and physical properties.
Uniqueness
What sets Lithium, (cyclopropylethynyl)- apart from similar compounds is its unique cyclopropylethynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in specific industrial processes.
属性
CAS 编号 |
201218-09-9 |
|---|---|
分子式 |
C5H5Li |
分子量 |
72.1 g/mol |
IUPAC 名称 |
lithium;ethynylcyclopropane |
InChI |
InChI=1S/C5H5.Li/c1-2-5-3-4-5;/h5H,3-4H2;/q-1;+1 |
InChI 键 |
MJASWWFHVAFXPM-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[C-]#CC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)


![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
